Ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-6-19-15(17)13-11-9-10(18-5)7-8-12(11)20-14(13)16(2,3)4/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXOZJLPVKCCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, using acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the ester group or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate has a range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme interactions, receptor binding, and cellular signaling pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular processes. The exact pathways involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Lipophilicity: The tert-butyl group in the target compound contributes to a higher logP compared to methyl-substituted analogs (e.g., C₁₄H₁₃NO₄, logP = 2.7 ). Halogenated derivatives (e.g., C₁₁H₉BrClNO₃) exhibit increased molecular weight and polarity due to electronegative substituents .
Reactivity and Stability: The methoxy group in the target compound is less reactive than electron-withdrawing groups like cyanomethoxy (C₁₄H₁₃NO₄) or acetyloxy (C₁₄H₁₄O₅), which may undergo hydrolysis or nucleophilic substitution . The hydroxy group in 62755-94-6 introduces acidity (pKa ~10–12), enabling salt formation or coordination chemistry .
Potential Applications: Medicinal Chemistry: The tert-butyl and methoxy groups in the target compound may improve pharmacokinetic properties (e.g., metabolic stability) compared to analogs with labile substituents like acetyloxy . Materials Science: Extended aromatic systems (e.g., 433701-96-3) could be explored for organic electronics due to enhanced π-conjugation .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
Ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate is a compound of considerable interest in pharmacological research due to its diverse biological activities. This article explores its biological effects, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a benzofuran core, which is known for its broad range of biological activities. Its structure includes:
- Molecular Formula : C16H18O4
- Molecular Weight : 274.31 g/mol
- Functional Groups : Ester group, methoxy group, and tert-butyl substituent.
The presence of these functional groups enhances its pharmacological profile, making it a candidate for various therapeutic applications.
Overview of Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines.
- Anti-inflammatory Properties : Preliminary investigations suggest potential anti-inflammatory effects.
- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties.
The anticancer effects of this compound are believed to involve:
- Induction of apoptosis in cancer cells through caspase activation.
- Inhibition of cell proliferation pathways.
In Vitro Studies
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example:
In Vivo Studies
Animal model studies have indicated that treatment with this compound can significantly reduce tumor growth without notable toxicity to normal tissues. For instance, in murine models, it effectively inhibited tumor progression, demonstrating a promising therapeutic index.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The compound was tested in models of inflammation, showing a reduction in inflammatory markers and symptoms. However, further research is needed to elucidate the specific pathways involved.
Antimicrobial Effects
The compound has been evaluated for its antimicrobial activity against various pathogens. Initial findings indicate that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria. The exact mechanism by which it exerts these effects remains under investigation.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Study on Anticancer Activity : A study published in Chemistry & Biology assessed the cytotoxicity of the compound against multiple cancer cell lines, confirming its potential as an anticancer agent.
- Anti-inflammatory Assessment : Another research effort focused on evaluating the anti-inflammatory properties using animal models, revealing promising results that warrant further exploration.
- Antimicrobial Evaluation : Research published in MDPI highlighted the antimicrobial potential of the compound against various pathogens, suggesting its utility in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-tert-butyl-5-methoxy-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves esterification and cyclization steps. For example, benzofuran derivatives are often synthesized via base-mediated reactions (e.g., potassium hydroxide in methanol/water mixtures under reflux) followed by acidification and purification via column chromatography using ethyl acetate as an eluent . Optimization includes adjusting reaction time (e.g., 5–12 hours for reflux), solvent polarity (e.g., THF for better solubility of intermediates), and catalyst selection (e.g., NaH for deprotonation in THF at 0°C) . Monitoring by TLC and NMR ensures intermediate formation.
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen bonding patterns (e.g., O–H⋯O interactions) can be analyzed to confirm molecular packing .
- Spectroscopy : Employ H/C NMR to verify substituent positions (e.g., tert-butyl and methoxy groups). IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm) and benzofuran ring vibrations . HRMS validates molecular weight and fragmentation patterns.
Q. What are the key safety considerations when handling this compound in the laboratory?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers and ignition sources .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Ventilate the area and avoid skin contact .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from impurities or tautomerism. Purify via recrystallization (e.g., benzene evaporation for single-crystal growth) or column chromatography (ethyl acetate/hexane gradients) . Cross-validate using multiple techniques:
- Compare experimental H NMR shifts with DFT-calculated values.
- Analyze NOESY correlations to confirm spatial arrangements of substituents.
- Resolve ambiguities in carbonyl group positions via X-ray diffraction .
Q. What strategies improve the yield and selectivity in synthesizing derivatives of this benzofuran compound?
- Methodological Answer :
- Catalyst Optimization : Use Lewis acids (e.g., BF·EtO) to activate electrophilic substitution at the benzofuran 2-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack in esterification, while hexafluoropropan-2-ol improves oxidative cyclization efficiency .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., tert-butyl group introduction) .
Q. How do intermolecular interactions influence the solid-state properties of this compound?
- Methodological Answer : Hydrogen bonding (e.g., carboxylate O–H⋯O interactions) and π-π stacking of benzofuran rings dictate crystallinity and melting points. Use Hirshfeld surface analysis (via CrystalExplorer) to quantify interaction contributions. For example, in related structures, O–H⋯O bonds form centrosymmetric dimers, stabilizing the lattice . Adjust substituents (e.g., methoxy vs. nitro groups) to modulate solubility and thermal stability .
Notes on Data Reliability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
